molecular formula C20H16ClNO B5042783 9-[2-(2-Chlorophenoxy)ethyl]carbazole

9-[2-(2-Chlorophenoxy)ethyl]carbazole

Cat. No.: B5042783
M. Wt: 321.8 g/mol
InChI Key: WYBHHKIAGGOBAO-UHFFFAOYSA-N
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Description

9-[2-(2-Chlorophenoxy)ethyl]carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields such as optoelectronics, pharmaceuticals, and materials science. The presence of the carbazole moiety imparts unique electronic properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(2-Chlorophenoxy)ethyl]carbazole typically involves the reaction of carbazole with 2-(2-chlorophenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the carbazole attacks the electrophilic carbon of the 2-(2-chlorophenoxy)ethyl bromide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-[2-(2-Chlorophenoxy)ethyl]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-9-one derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrocarbazole derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the carbazole ring is substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as bromine, chlorine, and nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Carbazole-9-one derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

9-[2-(2-Chlorophenoxy)ethyl]carbazole has several scientific research applications:

    Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.

    Pharmaceuticals: Carbazole derivatives have shown potential as therapeutic agents in the treatment of cancer, inflammation, and neurological disorders.

    Materials Science: The compound is used in the synthesis of conducting polymers and advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 9-[2-(2-Chlorophenoxy)ethyl]carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s electronic properties facilitate charge transport and light emission. In pharmaceutical applications, the compound may interact with cellular receptors and enzymes, modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: The parent compound of 9-[2-(2-Chlorophenoxy)ethyl]carbazole, known for its basic structure and properties.

    2-(9H-Carbazol-9-yl)ethyl methacrylate: A derivative used in polymer synthesis with similar electronic properties.

    Poly(2,7-carbazole): A polymeric form with extended conjugation length and lower bandgap energy.

Uniqueness

This compound is unique due to the presence of the 2-(2-chlorophenoxy)ethyl group, which imparts distinct electronic and steric properties. This modification enhances its applicability in specific optoelectronic and pharmaceutical applications compared to other carbazole derivatives.

Properties

IUPAC Name

9-[2-(2-chlorophenoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO/c21-17-9-3-6-12-20(17)23-14-13-22-18-10-4-1-7-15(18)16-8-2-5-11-19(16)22/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBHHKIAGGOBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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